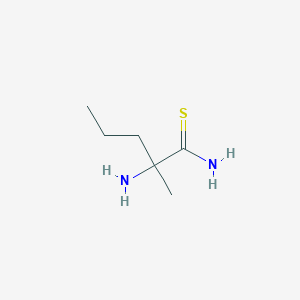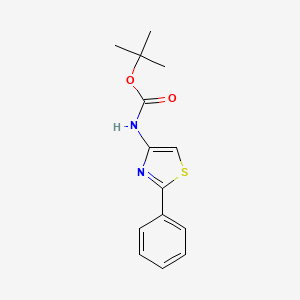
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride typically involves the reaction of 2,6-dichloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyrrolidinone derivatives.
Reduction: Dechlorinated pyridine compounds.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The chlorine atoms and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: Lacks the pyrrolidine ring but shares the dichloropyridine core.
4-(Pyrrolidin-3-YL)pyridine: Similar structure but without the chlorine substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents on the pyridine ring.
Uniqueness
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is unique due to the combination of the dichloropyridine core and the pyrrolidine ring. This combination imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
This detailed article provides a comprehensive overview of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H11Cl3N2 |
|---|---|
Peso molecular |
253.6 g/mol |
Nombre IUPAC |
2,6-dichloro-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H10Cl2N2.ClH/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6;/h3-4,6,12H,1-2,5H2;1H |
Clave InChI |
FEVDPPWTNKYLNG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC(=NC(=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
